Shizukaol D is a dimeric sesquiterpene classified as a lindenane-type dimer. [, , ] It is primarily isolated from plants belonging to the Chloranthus genus, specifically species such as Chloranthus serratus, Chloranthus japonicus, and Chloranthus spicatus. [, , ] Shizukaol D stands out as a promising candidate for further investigation in various fields, including oncology and metabolic disorders, due to its notable biological activities.
The synthesis of Shizukaol D can be achieved through several methods, primarily focusing on cycloaddition reactions. A notable approach involves a base-mediated thermal [4 + 2] cycloaddition between a furyl diene and various dienophiles, leading to the formation of the desired dimeric structure .
The molecular formula for Shizukaol D is . Its structure features a complex arrangement with multiple rings and stereocenters that define its chemical behavior and biological activity. The compound's structure has been confirmed using techniques such as electron spray mass spectrometry and nuclear magnetic resonance spectroscopy .
Shizukaol D participates in various chemical reactions typical of sesquiterpenoids, including:
The synthesis often employs acid or base catalysis to facilitate these reactions, with careful control over temperature and reaction time to maximize yield and selectivity .
The biological activity of Shizukaol D is attributed to its interaction with cellular pathways, particularly those involved in energy metabolism and inflammation. Research indicates that it may inhibit adenosine monophosphate-activated protein kinase (AMPK), influencing metabolic processes within cells .
Experimental studies have demonstrated that Shizukaol D affects cellular lactate levels and adenine nucleotide concentrations, suggesting its role in modulating energy production pathways in hepatocytes (liver cells) .
Relevant analyses include spectroscopic methods that confirm its purity and structural integrity following synthesis .
Shizukaol D has garnered interest for its potential scientific applications, particularly in pharmacology:
Shizukaol D is a dimeric sesquiterpenoid primarily isolated from Chloranthus serratus, a perennial herb indigenous to East Asia (China, Japan, and Korea) [1] [4]. This plant belongs to the Chloranthaceae family, which is taxonomically characterized by its production of lindenane-type sesquiterpenoids. Traditional Chinese medicine employs Chloranthus spp. for their anti-inflammatory, analgesic, and blood circulation-enhancing properties, particularly in treating bruises, fractures, and inflammatory conditions [4] [9]. Ethnopharmacological records indicate that extracts of C. serratus were historically used in formulas targeting "blood stasis" syndromes, which modern research correlates with conditions like cancer and chronic inflammation [3] [9]. Phytochemical studies confirm that C. serratus is a major source of shizukaol D, alongside related dimers such as shizukaols A, C, and I [1] [6].
Table 1: Key Chloranthus Species Producing Shizukaol D
Species | Geographical Distribution | Traditional Uses |
---|---|---|
C. serratus | China, Japan, Korea | Anti-inflammatory, blood circulation |
C. japonicus | Northeast Asia | Pain relief, wound healing |
C. multistachys | Southwest China | Rheumatism, detoxification |
The study of lindenane sesquiterpenoids began in 1925 with the isolation of lindeneol from Lindera strychnifolia [5]. For decades, research focused on monomeric forms, but the discovery of shizukaol A in 1990 from Chloranthus japonicus marked a pivotal shift toward dimeric derivatives [5] [6]. Shizukaol D (first reported in 1992) emerged as a structurally complex dimer featuring a [4+2] Diels-Alder cycloadduct scaffold with 11 stereogenic centers [6] [9]. This complexity initially hindered synthesis efforts, but advances in biomimetic strategies—particularly base-mediated thermal [4+2] cycloadditions—enabled its total synthesis in 2019 [6]. Historically, lindenane dimers like shizukaol D were classified into three types based on ring-B substitutions, with shizukaol D representing Type 2 dimers characterized by a gem-disubstituted alkene [5] [6]. Research on these compounds accelerated after pharmacological studies revealed their potent bioactivities, positioning shizukaol D as a key target for anticancer drug development [3] [5].
Dimeric sesquiterpenoids represent a sophisticated class of natural products with enhanced bioactivity compared to their monomers. Shizukaol D exemplifies this principle, exhibiting bioactivities 10–100 times more potent than monomeric lindenanes in some assays [5] [8]. Structurally, it belongs to the homodimeric lindenane group, formed via Diels-Alder coupling of two lindenane units—a biosynthetic pathway unique to Chloranthaceae plants [5] [6]. This dimerization confers three key advantages:
Table 2: Key Pharmacological Activities of Shizukaol D
Activity | Experimental Model | Key Findings | Reference |
---|---|---|---|
Anti-Cancer | Human liver cancer cells | IC₅₀: 25 μM (SMMC-7721); β-catenin downregulation | [3] |
Anti-Inflammatory | LPS-induced RAW264.7 cells | IC₅₀: 3.7–6.9 μM (NO inhibition) | [1] |
Glucose Modulation | L6 myocytes | Increased glucose consumption (dose-dependent) | [9] |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7